molecular formula C16H17BrN2O4S2 B269542 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B269542
M. Wt: 445.4 g/mol
InChI Key: ZDUSXUZUDRAZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer drug and its ability to selectively target cancer cells.

Mechanism of Action

5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is essential for cancer cell survival. The inhibition of glutaminase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have a significant impact on cancer cell metabolism. It has been shown to decrease the levels of glutamate and increase the levels of glutamine in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can induce apoptosis in cancer cells. 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been shown to decrease tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its selectivity for cancer cells that rely on glutaminase for their metabolism. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one of the limitations of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has a short half-life, which can limit its effectiveness as an anti-cancer drug.

Future Directions

There are several future directions for research on 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict which cancer cells will be sensitive to 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. Additionally, research is needed to determine the optimal dosing and administration of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide for cancer therapy. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in humans.

Synthesis Methods

The synthesis of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-morpholinylsulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methylphenylamine to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with the appropriate amine to form 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide.

Scientific Research Applications

5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely on glutaminase for their metabolism, while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs.

properties

Product Name

5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Molecular Formula

C16H17BrN2O4S2

Molecular Weight

445.4 g/mol

IUPAC Name

5-bromo-N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

InChI

InChI=1S/C16H17BrN2O4S2/c1-11-2-4-12(5-3-11)18-16(20)13-10-14(15(17)24-13)25(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

ZDUSXUZUDRAZTD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.